Isodispar B

Description

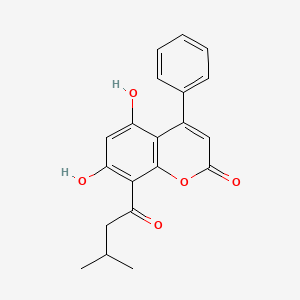

Structure

3D Structure

Properties

Molecular Formula |

C20H18O5 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one |

InChI |

InChI=1S/C20H18O5/c1-11(2)8-14(21)19-16(23)10-15(22)18-13(9-17(24)25-20(18)19)12-6-4-3-5-7-12/h3-7,9-11,22-23H,8H2,1-2H3 |

InChI Key |

GKEWZBRIASMMCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=C(C=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isodispar B: A Comprehensive Technical Guide on its Origin, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodispar B, a naturally occurring 4-phenylcoumarin, has been identified as a secondary metabolite in select plant species. This technical guide provides an in-depth overview of the origin, natural sources, and known biological activities of Isodispar B. It includes detailed information on its isolation, spectroscopic characterization, and cytotoxic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering available quantitative data, experimental methodologies, and a visualization of its biosynthetic context.

Introduction

Isodispar B is a member of the coumarin family, a class of benzopyran-2-one compounds widely distributed in the plant kingdom. Specifically, it belongs to the 4-phenylcoumarin subclass, characterized by a phenyl group substitution at the C4 position of the coumarin core. Natural products, particularly those from medicinal plants, are a rich source of novel bioactive compounds, and Isodispar B has emerged as a molecule of interest due to its biological activities. This guide synthesizes the current knowledge on Isodispar B, with a focus on its natural origins and cytotoxic properties.

Origin and Natural Source

Isodispar B is a phytochemical primarily isolated from the plant species Calophyllum dispar, a member of the Clusiaceae family. It has been extracted from both the fruits and stem bark of this plant[1][2]. Additionally, the presence of Isodispar B has been reported in Euphorbia tithymaloides[3]. The Calophyllum genus is a known rich source of various bioactive secondary metabolites, including a diversity of coumarins and xanthones.

Biosynthesis of 4-Phenylcoumarins

The biosynthesis of 4-phenylcoumarins in plants is a complex process that is not yet fully elucidated for Isodispar B specifically. However, the general pathway is understood to originate from the shikimate pathway, which produces aromatic amino acids like phenylalanine. Phenylalanine serves as a precursor for the cinnamic acid pathway, a central route in the biosynthesis of a wide array of phenylpropanoids. It is hypothesized that the 4-phenylcoumarin scaffold is formed through the condensation of a benzoyl-CoA derivative with a unit derived from acetate or malonate.

DOT script for the general biosynthetic pathway of 4-phenylcoumarins

Physicochemical Properties

The fundamental physicochemical properties of Isodispar B are summarized in the table below. This data is essential for its identification, characterization, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₅ | [3] |

| IUPAC Name | 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenyl-chromen-2-one | [3] |

| Molecular Weight | 338.35 g/mol | [3] |

| Monoisotopic Mass | 338.115424 Da | [3] |

| Appearance | Not reported | |

| Solubility | Not reported |

Experimental Protocols

Isolation of Isodispar B from Calophyllum dispar

The following is a generalized protocol based on the methods described for the isolation of coumarins from Calophyllum species. The original research by Guilet et al. (2001) should be consulted for precise details.

DOT script for the isolation workflow of Isodispar B

-

Plant Material Collection and Preparation : The fruits and stem bark of Calophyllum dispar are collected and air-dried. The dried material is then ground into a fine powder.

-

Extraction : The powdered plant material is subjected to solvent extraction, typically with a solvent of medium polarity such as ethyl acetate (EtOAc), to obtain a crude extract.

-

Fractionation : The crude extract is then fractionated using techniques like column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane-EtOAc mixtures) is used to elute different fractions.

-

Purification : Fractions containing coumarins, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification. This is often achieved using high-performance liquid chromatography (HPLC) to yield pure Isodispar B.

Structure Elucidation

The structure of Isodispar B was elucidated using a combination of spectroscopic techniques[1][2]:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the placement of protons and substituents.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Spectroscopic Data

While the full raw spectra are not publicly available, the key spectroscopic data for Isodispar B would be found in the original publication by Guilet et al. (2001) in Phytochemistry. The expected ¹H and ¹³C NMR data would be consistent with the 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenyl-chromen-2-one structure.

Biological Activity

Cytotoxicity

Isodispar B has demonstrated significant cytotoxic activity against human cancer cell lines. In a study by Guilet and colleagues, Isodispar B was tested against the KB human oral cancer cell line.

| Cell Line | Activity Metric | Result | Reference |

| KB | ED₅₀ | 5 - 9 µg/mL | [4] |

The effective dose (ED₅₀) for inhibiting 50% of cellular growth was found to be in the range of 5 to 9 µg/mL[4]. This level of cytotoxicity suggests that Isodispar B may be a promising candidate for further investigation as an anticancer agent.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which Isodispar B exerts its cytotoxic effects have not yet been reported. Given its coumarin structure, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or the modulation of key signaling pathways implicated in cancer cell proliferation and survival. Further research is required to elucidate the specific targets and pathways of Isodispar B.

Conclusion

Isodispar B is a naturally occurring 4-phenylcoumarin with significant cytotoxic properties. Its isolation from Calophyllum dispar and characterization have laid the groundwork for further investigation into its therapeutic potential. While its biological activity is promising, a deeper understanding of its mechanism of action, including the specific signaling pathways it modulates, is necessary. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of Isodispar B as a potential lead compound in cancer therapy.

References

Isodispar B: A Deep Dive into its Anticancer Mechanism of Action

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isodispar B, a natural compound, has demonstrated notable anticancer properties, exhibiting cytotoxic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Isodispar B's mechanism of action, focusing on its ability to inhibit cancer cell proliferation and induce apoptosis. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the field of oncology and drug development.

Introduction

Isodispar B is a coumarin derivative that has been identified as a promising anticancer agent.[1] Its chemical structure is 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one.[2] Preclinical studies have shown that Isodispar B possesses a broad spectrum of activity against various cancer types, particularly nasopharyngeal and breast cancers.[1] The primary mechanism underlying its anticancer effects appears to be the induction of programmed cell death, or apoptosis, in malignant cells.[1]

Cytotoxic Activity of Isodispar B

The efficacy of Isodispar B in inhibiting the growth of cancer cells has been quantified through IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. Isodispar B has shown potent cytotoxic activity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SUNE1 | Nasopharyngeal Carcinoma | 3.84 | [1] |

| HK1 | Nasopharyngeal Carcinoma | 5.58 | [1] |

| CNE1 | Nasopharyngeal Carcinoma | 9.74 | [1] |

| TW01 | Nasopharyngeal Carcinoma | 11.49 | [1] |

| MDA-MB-231 | Breast Cancer | 52.69 | [1] |

| MDA-MB-468 | Breast Cancer | 52.75 | [1] |

| SKBR3 | Breast Cancer | 54.85 | [1] |

| HCC38 | Breast Cancer | 56.73 | [1] |

Core Mechanism of Action: Induction of Apoptosis

Current evidence strongly suggests that the primary anticancer mechanism of Isodispar B is the induction of apoptosis. Studies have shown that treatment with Isodispar B leads to apoptotic cell death in nasopharyngeal cancer cells.[1] Apoptosis is a regulated process of cell suicide that is crucial for normal tissue development and homeostasis and is a primary target for many cancer therapies.

While the precise signaling pathways triggered by Isodispar B to initiate apoptosis are still under investigation, the process in cancer cells generally involves two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.

Workflow for Investigating Isodispar B-Induced Apoptosis

Figure 1. Experimental workflow for studying Isodispar B-induced apoptosis.

Key Signaling Pathways in Apoptosis

While specific data on Isodispar B's modulation of these pathways is not yet available, a general overview of key apoptotic signaling pathways is provided below for context. Future research on Isodispar B will likely focus on its interaction with these molecular players.

The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Figure 2. A generalized diagram of the intrinsic apoptotic pathway.

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is activated, which can then directly activate executioner caspases or cleave Bid, a Bcl-2 family protein, to engage the intrinsic pathway.

Other significant signaling pathways often dysregulated in cancer and representing potential targets for therapeutic agents include the NF-κB and PI3K/Akt pathways, which are primarily involved in cell survival and proliferation. The effect of Isodispar B on these pathways warrants further investigation.

Experimental Protocols

Detailed methodologies for key experiments used to assess the anticancer activity of compounds like Isodispar B are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Isodispar B (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Isodispar B at the desired concentrations and time points.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with Isodispar B, harvest, and wash with PBS.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Staining: Wash the fixed cells and resuspend in a solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the molecular mechanism of action.

-

Protein Extraction: Lyse Isodispar B-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Future Directions

While the initial findings on Isodispar B are promising, further in-depth research is required to fully elucidate its mechanism of action. Key areas for future investigation include:

-

Identification of Specific Molecular Targets: Determining the direct binding partners of Isodispar B within cancer cells.

-

Comprehensive Signaling Pathway Analysis: A thorough investigation of the effect of Isodispar B on the intrinsic and extrinsic apoptotic pathways, as well as cell survival pathways like NF-κB and PI3K/Akt.

-

Cell Cycle Regulation: Detailed analysis of the effects of Isodispar B on cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors to understand its impact on cell cycle progression.

-

In Vivo Efficacy: Evaluating the antitumor activity of Isodispar B in preclinical animal models of cancer.

Conclusion

Isodispar B is a natural compound with significant anticancer potential, primarily through the induction of apoptosis. The available data on its cytotoxic activity against various cancer cell lines highlights its promise as a lead compound for the development of novel cancer therapeutics. Further mechanistic studies are crucial to fully understand its molecular targets and signaling pathways, which will be instrumental in its future clinical development.

References

The Initial Discovery and Isolation of Isodispar B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodispar B, a 4-phenylcoumarin, has garnered attention for its potential cytotoxic activities. This technical guide provides a comprehensive overview of the initial discovery and isolation of Isodispar B from its natural source. The document details the experimental protocols employed for extraction, chromatographic separation, and structure elucidation. All pertinent quantitative data, including yields and bioactivity, are presented in structured tables for clarity and comparative analysis. Furthermore, a visual representation of the isolation workflow is provided to facilitate a deeper understanding of the process. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Natural products continue to be a significant source of novel chemical entities with diverse biological activities. Among these, the 4-phenylcoumarins represent a class of compounds with promising pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. Isodispar B, with the IUPAC name 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one, is a notable member of this class. While it has been identified in plant species such as Euphorbia tithymaloides, the seminal work on its isolation and characterization was conducted on extracts from Calophyllum dispar. This document outlines the pioneering efforts that led to the identification of this compound.

Initial Discovery and Source Material

The first reported isolation of Isodispar B was from the fruits and stem bark of Calophyllum dispar, a plant belonging to the Clusiaceae family. The plant material was collected and processed for phytochemical analysis, which ultimately led to the identification of several coumarin derivatives, including Isodispar B.

Experimental Protocols

The following sections detail the methodologies employed in the initial isolation and characterization of Isodispar B.

Plant Material and Extraction

Dried and powdered fruits and stem bark of Calophyllum dispar were subjected to extraction to obtain the crude extract containing the desired compounds.

Protocol:

-

The plant material was macerated at room temperature in methanol.

-

The resulting methanolic extract was then partitioned successively against solvents of increasing polarity.

-

The initial partition was performed with a mixture of n-hexane and water (1:1 v/v).

-

The aqueous layer was subsequently partitioned with dichloromethane and water (1:1 v/v).

-

Finally, the remaining aqueous layer was partitioned with ethyl acetate and water (1:1 v/v).

-

The ethyl acetate extract, which contained the coumarin derivatives, was concentrated for further purification.[1]

Chromatographic Isolation and Purification

A multi-step chromatographic process was utilized to isolate Isodispar B from the complex mixture of the ethyl acetate extract.

Protocol:

-

Column Chromatography (Silica Gel):

-

A portion of the ethyl acetate extract was subjected to column chromatography on a silica gel column.

-

The column was eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing to 100% ethyl acetate.

-

This was followed by a gradient of chloroform and methanol (20:1, 10:1, 5:1, 1:1 v/v).[1]

-

-

Further Column Chromatography (Silica Gel):

-

Fractions containing the target compounds were further purified by subsequent column chromatography over silica gel (300 mesh).

-

Elution was performed with mixtures of ethyl acetate and methanol of increasing polarity.[1]

-

Structure Elucidation

The chemical structure of Isodispar B was determined through a combination of spectroscopic techniques.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to determine the connectivity of protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the chromophore system present in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the compound.

Data Presentation

Physicochemical Properties of Isodispar B

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₅ | PubChem |

| Molecular Weight | 338.35 g/mol | PubChem |

| IUPAC Name | 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one | PubChem |

| CAS Number | 98192-64-4 | PubChem |

Bioactivity Data

Isodispar B has been reported to exhibit cytotoxic activity against various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Reference |

| KB (Nasopharyngeal Carcinoma) | 5 - 9 | [2] |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isolation of Isodispar B from Calophyllum dispar.

Caption: Isolation workflow for Isodispar B.

Conclusion

The initial isolation of Isodispar B from Calophyllum dispar employed a systematic approach of solvent extraction followed by multiple steps of column chromatography. The structural elucidation was achieved through a combination of standard spectroscopic techniques. This foundational work has enabled further investigation into the biological activities of Isodispar B, particularly its cytotoxic properties, making it a compound of interest for potential therapeutic applications. This guide provides researchers with the fundamental knowledge of its discovery and isolation, which is crucial for any future studies and development efforts.

References

The Multifaceted Therapeutic Potential of Coumarin Compounds: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin (2H-1-benzopyran-2-one), a naturally occurring benzopyrone, and its derivatives have garnered significant attention in medicinal chemistry due to their vast array of pharmacological activities.[1][2][3] Found in numerous plants, coumarins are also synthetically accessible through various established chemical reactions.[4][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of coumarin compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Synthetic Strategies for Coumarin Scaffolds

The versatile coumarin core can be synthesized through several classic reactions, allowing for the introduction of diverse functional groups that modulate its biological activity.[5] Key synthetic methodologies include the Perkin reaction, Knoevenagel condensation, Pechmann condensation, and Wittig reaction.[5] Modern approaches often utilize microwave irradiation, ultrasound, and solvent-free conditions to enhance yields and promote green chemistry principles.[5]

Key Experimental Protocol: Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarin derivatives from a phenol and a β-keto ester under acidic conditions.

Materials:

-

Phenol (or substituted phenol)

-

Ethyl acetoacetate (or other β-keto ester)

-

Concentrated Sulfuric Acid (or other acidic catalyst, e.g., ZnFe2O4 nanoparticles)[6]

-

Ethanol

-

Ice-cold water

Procedure:

-

A mixture of the phenol (1 equivalent) and the β-keto ester (1.2 equivalents) is prepared in a round-bottom flask.[6]

-

The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with constant stirring.

-

After the addition of the acid, the reaction mixture is stirred at room temperature for a specified time (e.g., 30 minutes to several hours), or gently heated (e.g., to 110°C) depending on the reactivity of the substrates.[6]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid (the coumarin derivative) is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Diverse Pharmacological Activities of Coumarin Derivatives

Coumarin-based compounds exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][3][7] These activities include anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][8]

Anticancer Activity

Coumarin derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[1][4][9]

Signaling Pathways in Anticancer Activity of Coumarins

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[1][4][10] Certain coumarin derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[4][11] Apoptosis, or programmed cell death, can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[1]

Quantitative Anticancer Activity Data

The cytotoxic effects of coumarin derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Coumarin Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | HL60 (Leukemia) | 8.09 | [11][12] |

| Compound 4 | MCF-7 (Breast) | 3.26 | [12] |

| Compound 4 | A549 (Lung) | 9.34 | [12] |

| Compound 8b | HepG2 (Liver) | 13.14 | [11][12] |

| Compound 8b | MCF-7 (Breast) | 7.35 | [12] |

| Compound 32 | MCF-7 (Breast) | 0.23 | [13] |

| Coumarin-sulfonamide 33 | MCF-7 (Breast) | 0.0088 | [13] |

| Compound 27 | MCF-7 (Breast) | 9 | [13] |

| Coumarin-based hydroxamate 28 | MCF-7 (Breast) | 1.84 | [13] |

| 4-hydroxy-7-methylcoumarin derivative 1 | MCF-7 (Breast) | 0.003 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HL60, HepG2, MCF-7, A549)

-

Complete cell culture medium

-

Coumarin derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the coumarin derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 hours).[12] A vehicle control (DMSO) and a positive control (e.g., staurosporine) should be included.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Coumarin derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[14] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of coumarin derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Coumarin Derivative | Microorganism | MIC (mM) | Reference |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b ) | Bacillus cereus | 1.5 | [14] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b ) | Micrococcus luteus | 1.5 | [14] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b ) | Listeria monocytogenes | 1.5 | [14] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b ) | Staphylococcus aureus | 1.5 | [14] |

| 7-hydroxy-4-trifluoromethylcoumarin (3c ) | Enterococcus faecium | 1.7 | [14] |

| Dicoumarol (3n ) | Listeria monocytogenes | 1.2 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Neuroprotective Effects

Several coumarin derivatives have been investigated for their potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[3][8] Their neuroprotective mechanisms include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and modulation of neuroinflammatory pathways.[3][15]

Signaling Pathways in Neuroprotection

The Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, acting through its receptor Tropomyosin receptor kinase B (TRKB), is crucial for neuronal survival, growth, and synaptic plasticity.[3][16] Some coumarin derivatives have been found to activate this pathway, leading to the phosphorylation of CREB (cAMP response element-binding protein) and the subsequent expression of pro-survival genes.[3][15]

Quantitative Neuroprotective Activity Data

The inhibitory activity of coumarin derivatives against acetylcholinesterase is a key measure of their potential for Alzheimer's disease therapy.

| Coumarin Derivative | Enzyme | IC50 (µM) | Reference |

| 15a [4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one] | Acetylcholinesterase | 2.42 | [17] |

| Coumarin 106 | Acetylcholinesterase | 10.7 (pIC50=4.97) | [18] |

| Coumarin 106 | Butyrylcholinesterase | 27.5 (pIC50=4.56) | [18] |

| N1-(coumarin-7-yl) derivative 2 | Acetylcholinesterase | 42.5 | [19] |

| N1-(coumarin-7-yl) derivative 3h | Butyrylcholinesterase | 0.002 | [19] |

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

Ellman's assay is a widely used method to measure cholinesterase activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Coumarin derivatives

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the coumarin derivative at various concentrations, and the AChE enzyme solution.[20]

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Add the substrate (ATCI) and DTNB to initiate the reaction.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at 412 nm at regular intervals.

-

Calculate the rate of the reaction and determine the percentage of enzyme inhibition caused by the coumarin derivative.

-

Calculate the IC50 value from the dose-response curve.

Anti-inflammatory and Antioxidant Activities

Coumarin compounds have been shown to possess significant anti-inflammatory and antioxidant properties.[2][7] They can modulate inflammatory signaling pathways such as NF-κB and activate the Nrf2 antioxidant response pathway.[7][21][22] Their antioxidant activity is often attributed to their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds.

Materials:

-

DPPH solution (in methanol)

-

Coumarin derivatives (dissolved in a suitable solvent)

-

Methanol

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the coumarin derivative.[23]

-

Mix a specific volume of the coumarin solution with a DPPH solution.[23]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes).[23]

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).[23]

-

The decrease in absorbance indicates the radical scavenging activity of the compound.

-

Calculate the percentage of DPPH radical scavenging and determine the IC50 value.

Conclusion and Future Perspectives

Coumarin and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of promising biological activities. The ease of their synthesis and the potential for structural modification allow for the fine-tuning of their pharmacological properties. While a substantial body of preclinical data highlights their therapeutic potential, further research is needed to optimize their efficacy, selectivity, and pharmacokinetic profiles. Future studies should focus on elucidating the detailed mechanisms of action of novel coumarin derivatives and advancing the most promising candidates into clinical trials to translate their therapeutic potential into novel treatments for a variety of diseases.

References

- 1. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 2. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsynthchem.com [jsynthchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [rjpbr.com]

- 9. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Antioxidant Activity of New Coumarin Derivatives [mdpi.com]

Isodispar B: A Technical Guide on its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodispar B, a natural coumarin compound, has demonstrated notable anticancer properties, particularly against nasopharyngeal and breast cancer cell lines. This technical guide provides a comprehensive overview of the existing research on Isodispar B, focusing on its cytotoxic and apoptotic effects. The information is presented to facilitate further research and drug development efforts.

Data Presentation: Cytotoxicity of Isodispar B

Isodispar B has been shown to exert a broad spectrum of anti-cancer activity, inhibiting the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cancer cell lines.[1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| SUNE1 | Nasopharyngeal Carcinoma | 3.84 |

| HK1 | Nasopharyngeal Carcinoma | 5.58 |

| CNE1 | Nasopharyngeal Carcinoma | 9.74 |

| TW01 | Nasopharyngeal Carcinoma | 11.49 |

| MDA-MB-231 | Breast Cancer | 52.69 |

| MDA-MB-468 | Breast Cancer | 52.75 |

| SKBR3 | Breast Cancer | 54.85 |

| HCC38 | Breast Cancer | 56.73 |

Table 1: IC50 Values of Isodispar B in Various Cancer Cell Lines. [1][2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Isodispar B was evaluated using the methyl thiazolyl tetrazolium (MTT) cell viability assay.[2]

Cell Lines:

-

Nasopharyngeal Carcinoma: SUNE1, TW01, CNE1, HK1

-

Breast Cancer: HCC38, MDA-MB-231, MDA-MB-468, SKBR3

-

Non-cancerous: NP460 (nasopharyngeal)

Methodology:

-

Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells were treated with various concentrations of Isodispar B (ranging from 0 to 100 µM) for 72 hours. A vehicle control (DMSO) was also included.

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Apoptosis Detection (Cell Death Detection ELISAPLUS)

The induction of apoptosis by Isodispar B in nasopharyngeal cancer cells was quantified using the Cell Death Detection ELISAPLUS kit.[2]

Cell Lines:

-

Nasopharyngeal Carcinoma: TW01, CNE1, HK1, SUNE1

Methodology:

-

Cell Treatment: Cells were treated with Isodispar B at concentrations of 1 µM and 10 µM for 72 hours. A 1% DMSO solution was used as a control.

-

Cell Lysis: After treatment, the cells were lysed according to the manufacturer's protocol to release cytoplasmic histone-associated DNA fragments.

-

ELISA Procedure:

-

The cell lysates were added to a streptavidin-coated microplate.

-

A mixture of anti-histone-biotin and anti-DNA-POD antibodies was added. This mixture binds to the histone and DNA components of the nucleosomes.

-

The plate was incubated to allow the formation of the antibody-nucleosome complex, which is captured on the plate via the biotin-streptavidin interaction.

-

After washing, a substrate solution (ABTS) was added, and the color development was measured spectrophotometrically.

-

-

Data Analysis: The absorbance values, which are directly proportional to the amount of nucleosomes in the cytoplasm, were used to quantify the extent of apoptosis. Statistical analysis was performed using one-way ANOVA with a post hoc Dunnett t-test.

Mandatory Visualization

References

Unraveling the Biological Potential of Isodispar B: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 21, 2025 – While specific biological data on Isodispar B, a 4-phenylcoumarin, remains limited in published literature, this technical guide offers a comprehensive overview of the predicted biological activities and potential mechanisms of action based on extensive analysis of structurally related compounds. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this molecule.

Isodispar B belongs to the 4-phenylcoumarin class of flavonoids, a group of compounds recognized for a wide array of pharmacological activities.[1][2][3][4] Although direct experimental evidence for Isodispar B is not yet available, the known bioactivities of its structural analogs suggest a strong potential for antioxidant, anti-inflammatory, and cytotoxic properties. This guide synthesizes the current understanding of 4-phenylcoumarins, providing a roadmap for future investigation into the specific biological functions of Isodispar B.

Table 1: Summary of Potential Biological Activities of 4-Phenylcoumarins and Related Compounds

| Biological Activity | Compound(s) | Cell Line(s) | Key Findings (IC50/EC50) |

| Anti-inflammatory | Costatamins A - C | RAW 264.7 | Inhibition of NO production and TNF-α release (IC50: 20-30 μg/mL)[5] |

| 5,7-dimethoxy-4-p-methoxylphenylcoumarin & 5,7-dimethoxy-4-phenylcoumarin | RAW 264.7 | Dose-dependent inhibition of NO and PGE2 production[6][7][8] | |

| Coumarin & Indonesian cassia extract | RAW264.7 | Reduction of PGE2, TNF-α, NO, IL-6, and IL-1β levels[9] | |

| Antioxidant | 7,8-dihydroxy-4-methylcoumarin | - | High DPPH radical scavenging activity[10][11][12] |

| Coumarin-tyrosine hybrid | - | DPPH scavenging activity (IC50 = 31.45 μg/mL)[13] | |

| Coumarin-serine hybrid | - | DPPH scavenging activity (IC50 = 28.23 μg/mL)[13] | |

| Cytotoxic | 3-(4-nitrophenyl)-aryl coumarin derivatives | A549, MDAMB-231, PC3 | Enhanced cytotoxic activity with diacetoxy groups at C7 and C8[4] |

| 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin | HepG2 | Strong cytotoxic effect and S phase cell cycle arrest[4] | |

| Chalcone-coumarin conjugates C3 & C4 | A549 | IC50 values of 22.90 ± 2.1 μM and 26.73 ± 6.6 μM, respectively[14] | |

| Anti-HIV | 4-Phenylcoumarin derivatives | MT-2 | Inhibition of NF-κB and Tat-dependent transcription[1] |

Potential Signaling Pathways

Based on the activities of related coumarin derivatives, Isodispar B may modulate key cellular signaling pathways implicated in inflammation, cell survival, and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Costatamins A - C, new 4-phenylcoumarins with anti-inflammatory activity from the Australian woodland tree Angophora costata (Myrtaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Antioxidant Capacity of Synthesized Coumarins [mdpi.com]

- 11. Evaluation of the antioxidant capacity of synthesized coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line - ProQuest [proquest.com]

Isodispar B: A Technical Guide to its Role in Inducing Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodispar B, a natural coumarin isolated from plants of the Calophyllum genus, has emerged as a molecule of interest in oncology research due to its potential to induce programmed cell death, or apoptosis, in cancer cells. This technical guide synthesizes the current understanding of Isodispar B's pro-apoptotic capabilities, drawing from available research on its effects and those of structurally related coumarins. While a complete mechanistic picture is still under investigation, existing evidence points towards a significant role for Isodispar B in activating the intrinsic apoptotic pathway. This document provides a detailed overview of the quantitative data, proposed signaling pathways, and the experimental protocols used to elucidate the apoptotic effects of Isodispar B and related compounds.

Quantitative Data on Isodispar B-Induced Apoptosis

The pro-apoptotic activity of Isodispar B has been demonstrated in nasopharyngeal carcinoma cell lines. The following table summarizes the available quantitative data from these studies.

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Assay Used for Apoptosis Detection | Outcome | Reference |

| TW01 | 1, 10 | 72 | Cell Death Detection ELISAPLUS | Statistically significant induction of apoptosis compared to control.[1] | [1] |

| CNE1 | 1, 10 | 72 | Cell Death Detection ELISAPLUS | Statistically significant induction of apoptosis compared to control.[1] | [1] |

| HK1 | 1, 10 | 72 | Cell Death Detection ELISAPLUS | Statistically significant induction of apoptosis compared to control.[1] | [1] |

| SUNE1 | 1, 10 | 72 | Cell Death Detection ELISAPLUS | Statistically significant induction of apoptosis compared to control.[1] | [1] |

Proposed Signaling Pathway of Isodispar B-Induced Apoptosis

Based on studies of closely related 4-substituted coumarins isolated from Calophyllum brasiliense, Isodispar B is proposed to induce apoptosis via the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and converges on the mitochondria, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases.

The proposed mechanism involves the following key steps:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Isodispar B is thought to disrupt the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. This leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9, forming a complex known as the apoptosome.

-

Initiator Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Caption: Proposed intrinsic pathway of Isodispar B-induced apoptosis.

Experimental Workflow for Investigating Isodispar B-Induced Apoptosis

The following diagram illustrates a typical experimental workflow for characterizing the pro-apoptotic effects of a compound like Isodispar B.

Caption: General experimental workflow for apoptosis studies.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of coumarin-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Isodispar B stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of Isodispar B and a vehicle control (e.g., DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Isodispar B stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Isodispar B as described for the MTT assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cell pellets with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

Isodispar B demonstrates clear pro-apoptotic effects in nasopharyngeal cancer cells. While the precise molecular mechanism is not yet fully elucidated for Isodispar B itself, evidence from related coumarins strongly suggests the involvement of the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and the activation of the caspase-9 and caspase-3 cascade. Further research is warranted to provide a more detailed understanding of the specific molecular targets of Isodispar B and to fully map its signaling pathway. Such studies will be crucial for evaluating its potential as a novel therapeutic agent in cancer treatment.

References

Unveiling the Cytotoxic Potential of Isodispar B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Isodispar B, a natural compound, on various cancer cell lines, with a particular focus on nasopharyngeal carcinoma. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-cancer agents.

Executive Summary

Isodispar B, a phytochemical isolated from Malaysian Calophyllum species, has demonstrated significant cytotoxic and pro-apoptotic activity against a panel of human nasopharyngeal carcinoma (NPC) cell lines. This guide summarizes the quantitative data on its efficacy, details the experimental methodologies for its evaluation, and explores its potential mechanism of action. The findings presented herein underscore the potential of Isodispar B as a lead compound for the development of novel anticancer therapies.

Quantitative Cytotoxicity Data

The cytotoxic activity of Isodispar B was evaluated against four human nasopharyngeal carcinoma cell lines (SUNE1, TW01, CNE1, and HK1) and a noncancerous human nasopharyngeal epithelial cell line (NP460). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment.

| Cell Line | Type | IC50 (µM)[1] |

| SUNE1 | Nasopharyngeal Carcinoma | 3.8 |

| TW01 | Nasopharyngeal Carcinoma | 11.5 |

| CNE1 | Nasopharyngeal Carcinoma | Not explicitly stated |

| HK1 | Nasopharyngeal Carcinoma | Not explicitly stated |

| NP460 | Noncancerous Nasopharyngeal Epithelial | > 50 |

Table 1: IC50 values of Isodispar B on various cell lines.

Isodispar B exhibited a broad spectrum of dose-dependent cytotoxic effects on all tested cancer cell lines[1]. Notably, it displayed potent inhibitory activities against nasopharyngeal cancer cell lines, with IC50 values ranging from 3.8 to 11.5 µM[1]. In comparison, its cytotoxicity towards the noncancerous NP460 cell line was significantly lower, suggesting a degree of cancer cell selectivity[1].

Experimental Protocols

The following sections detail the methodologies employed to assess the cytotoxic and apoptotic effects of Isodispar B.

Cell Culture

Nasopharyngeal carcinoma cell lines (SUNE1, TW01, CNE1, HK1) and the noncancerous nasopharyngeal epithelial cell line (NP460) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized to determine the cell viability following treatment with Isodispar B.

Protocol:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Drug Treatment: The following day, cells were treated with various concentrations of Isodispar B for 72 hours.

-

MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Apoptosis Detection (Cell Death Detection ELISAPLUS)

The induction of apoptosis by Isodispar B was quantified using the Cell Death Detection ELISAPLUS kit, which measures histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.

Protocol:

-

Cell Treatment: Nasopharyngeal cancer cells (TW01, CNE1, HK1, and SUNE1) were treated with Isodispar B at concentrations of 1 µM and 10 µM for 72 hours. A 1% DMSO solution was used as a control[2].

-

Cell Lysis: After treatment, the cells were lysed according to the manufacturer's protocol to release cytoplasmic components.

-

ELISA Procedure: The cell lysates were then transferred to a streptavidin-coated microplate. A mixture of anti-histone-biotin and anti-DNA-POD was added, and the plate was incubated.

-

Substrate Reaction: After washing, a substrate solution (ABTS) was added, and the color development was measured at a specific wavelength using a microplate reader.

-

Data Analysis: The enrichment of nucleosomes in the cytoplasm of treated cells was calculated relative to the control group, providing a quantitative measure of apoptosis.

Mechanism of Action and Signaling Pathways

While the precise signaling pathways modulated by Isodispar B to induce apoptosis in nasopharyngeal carcinoma cells have not been fully elucidated in the available literature, compounds isolated from the Calophyllum genus are known to induce apoptosis through the intrinsic pathway[3]. This often involves the activation of caspases[3].

Apoptosis Induction

Treatment of nasopharyngeal cancer cells with Isodispar B led to a significant increase in apoptosis[2]. This suggests that Isodispar B's cytotoxic effects are, at least in part, mediated by the induction of programmed cell death.

Potential Signaling Pathways

Further research is required to delineate the specific molecular targets of Isodispar B. Based on the activity of other compounds from Calophyllum species, potential pathways that may be affected include the Bcl-2 family of proteins and the caspase cascade. The upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) are key events in the intrinsic apoptotic pathway. Subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assays

Caption: Workflow for assessing Isodispar B's cytotoxicity and apoptosis induction.

Hypothesized Apoptotic Signaling Pathway of Isodispar B

Caption: Hypothesized intrinsic apoptotic pathway induced by Isodispar B.

Conclusion

Isodispar B demonstrates potent and selective cytotoxic activity against nasopharyngeal carcinoma cell lines, primarily through the induction of apoptosis. The data presented in this guide provide a strong rationale for further investigation into its mechanism of action and its potential as a therapeutic agent for the treatment of nasopharyngeal carcinoma. Future studies should focus on elucidating the specific signaling pathways involved in Isodispar B-induced apoptosis and evaluating its in vivo efficacy and safety in preclinical models.

References

The Potential of Coumarin Derivatives as Anti-HIV Agents: A Technical Overview of Isodispar B and its Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the promising anti-HIV activity of coumarin derivatives, with a specific focus on the naturally occurring 4-phenylcoumarin, Isodispar B. This document provides a comprehensive summary of the current understanding of its mechanism of action, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to facilitate further research and development of this compound class as a potential therapeutic intervention for HIV-1 infection.

Introduction: Coumarins as a Versatile Scaffold for Anti-HIV Drug Discovery

Coumarins, a diverse class of benzopyrone-containing secondary metabolites found widely in the plant kingdom, have garnered significant attention for their broad spectrum of pharmacological activities. Within the realm of antiviral research, numerous coumarin derivatives have demonstrated potent inhibitory effects against various stages of the HIV replication cycle.[1] These compounds can target viral enzymes such as reverse transcriptase and integrase, as well as cellular factors that are crucial for viral replication.[2] The structural diversity of the coumarin scaffold allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel anti-HIV agents.[1]

Isodispar B: A 4-Phenylcoumarin with Anti-HIV-1 Activity

Isodispar B is a 4-phenylcoumarin isolated from the plant Marila pluricostata.[3] Research has identified its potential to inhibit HIV-1 replication by targeting key cellular transcription factors, namely NF-κB and the viral trans-activator of transcription (Tat).[3]

Quantitative Analysis of In Vitro Anti-HIV-1 Activity

The following table summarizes the reported in vitro inhibitory activities of Isodispar B and the related compound, Disparinol A. This data highlights their potential as inhibitors of crucial pathways in HIV-1 replication.

| Compound | Target | Concentration (µM) | Inhibition (%) | Reference |

| Isodispar B | NF-κB | 25 | 55.4 | [3] |

| Tat | 25 | ~40 | [3] | |

| Tat | 50 | ~70 | [3] | |

| Disparinol A | NF-κB | 25 | 81.0 | [3] |

| Tat | 25 | ~40 | [3] | |

| Tat | 50 | ~70 | [3] |

Mechanism of Action: Inhibition of NF-κB and Tat-Mediated Transcription

The anti-HIV activity of Isodispar B is attributed to its ability to interfere with two critical pathways that regulate HIV-1 gene expression:

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in the activation of the HIV-1 long terminal repeat (LTR), the promoter region of the viral genome. By inhibiting NF-κB, Isodispar B can suppress the initiation of viral transcription.

-

Tat-Mediated Transcription: The HIV-1 Tat protein is essential for the efficient elongation of viral transcripts. It binds to the trans-activation response (TAR) element on the nascent viral RNA, recruiting cellular factors that enhance transcription. Isodispar B's inhibition of Tat function further dampens viral gene expression.

The dual inhibition of both NF-κB and Tat by 4-phenylcoumarins like Isodispar B presents a compelling strategy for suppressing HIV-1 replication.[4]

References

The Anti-inflammatory Potential of Natural Coumarins: A Technical Guide for Researchers

Introduction

Natural coumarins, a diverse class of benzopyrone secondary metabolites found in various plants, have long been recognized for their broad spectrum of pharmacological activities. Among these, their anti-inflammatory properties have garnered significant scientific interest, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anti-inflammatory effects of natural coumarins, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for inflammatory disorders.

Core Mechanisms of Anti-inflammatory Action

Natural coumarins exert their anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and inhibiting the activity of pro-inflammatory enzymes. These compounds can effectively mitigate the inflammatory cascade at various stages, from the initial signaling events to the production of inflammatory mediators.

The principal mechanisms of action include:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Coumarins are known to inhibit COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins (PGs), key mediators of pain and inflammation.[1][2] They also inhibit lipoxygenase (LOX) enzymes, thereby reducing the production of leukotrienes, another class of potent pro-inflammatory molecules.[3]

-

Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4][5][6][7] Natural coumarins can inhibit the activation of NF-κB, thereby downregulating the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[8]

-

Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK signaling cascades (including ERK, JNK, and p38) play a critical role in transducing extracellular signals to cellular responses, including inflammation.[9] Several coumarins have been shown to suppress the phosphorylation of key MAPK proteins, leading to a reduction in the production of inflammatory mediators.[10]

-

Activation of the Nrf2/Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[8] Some coumarins can activate the Nrf2 pathway, which in turn can suppress inflammation, in part by inhibiting the NF-κB pathway.[8]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of natural coumarins is typically quantified through in vitro and in vivo assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition of a specific inflammatory marker. The following tables summarize the reported quantitative data for some of the most studied natural coumarins.

Table 1: In Vitro Inhibition of Pro-inflammatory Enzymes by Natural Coumarins

| Coumarin | Enzyme | Assay System | IC50 Value | Reference |

| Esculetin | 5-Lipoxygenase | Rat peritoneal leukocytes | 1-75 µM | [10] |

| Daphnetin | 5-Lipoxygenase | Rat peritoneal leukocytes | 1-75 µM | [10] |

| Fraxetin | 5-Lipoxygenase | Rat peritoneal leukocytes | 1-75 µM | [10] |

| 4-Methylesculetin | 5-Lipoxygenase | Rat peritoneal leukocytes | 1-75 µM | [10] |

| Herniarin | Thromboxane B2 (via COX) | Rat peritoneal leukocytes | 1-75 µM | [10] |

| Daphnetin | Thromboxane B2 (via COX) | Rat peritoneal leukocytes | 1-75 µM | [10] |

| Esculetin | Cyclooxygenase (COX) | Not Specified | Inhibits | [3] |

| Fraxetin | Cyclooxygenase (COX) | Not Specified | Inhibits | [10] |

Table 2: In Vitro Inhibition of Pro-inflammatory Mediators by Natural Coumarins

| Coumarin | Mediator | Cell Line | IC50 Value / Inhibition | Reference |

| Esculetin | Nitric Oxide (NO) | RAW 264.7 macrophages | 50 µM (Inhibition) | [8] |

| Esculetin | TNF-α | RAW 264.7 macrophages | 50 µM (Inhibition) | [8] |

| Esculetin | IL-6 | RAW 264.7 macrophages | 50 µM (Inhibition) | [8] |

| Osthole | Nitric Oxide (NO) | RAW 264.7 macrophages | 12.5-100 µM (Inhibition) | [8] |

| Osthole | PGE2 | RAW 264.7 macrophages | 12.5-100 µM (Inhibition) | [8] |

| Osthole | TNF-α | RAW 264.7 macrophages | 12.5-100 µM (Inhibition) | [8] |

| Osthole | IL-6 | RAW 264.7 macrophages | 12.5-100 µM (Inhibition) | [8] |

| Daphnetin | TNF-α | BV2 microglia | Dose-dependent depression | [10] |

| Daphnetin | IL-1β | BV2 microglia | Dose-dependent depression | [10] |

| Imperatorin | Nitric Oxide (NO) | RAW 264.7 macrophages | Inhibits | [3] |

| (+)Praeruptorin A | Nitric Oxide (NO) | LPS-stimulated macrophages | Reduced production | [10] |

| (+)Praeruptorin A | IL-1β, IL-6, TNF-α | LPS-stimulated macrophages | Reduced release | [10] |

Key Experimental Protocols

The evaluation of the anti-inflammatory properties of natural coumarins relies on a variety of standardized in vitro and in vivo experimental models. This section provides detailed methodologies for some of the most commonly employed assays.

In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a widely used primary screening method to assess the potential of compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test coumarin compounds

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.

-

Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test coumarin. A vehicle control (e.g., DMSO) should also be included. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

The percentage of NO inhibition is calculated using the following formula: % Inhibition = [ (NO concentration in LPS-treated group - NO concentration in test group) / NO concentration in LPS-treated group ] x 100

-

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible acute inflammation model used to evaluate the anti-inflammatory activity of test compounds.[11][12][13]

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

Lambda-Carrageenan (1% w/v in sterile saline)

-

Test coumarin compounds

-

Positive control drug (e.g., Indomethacin, Diclofenac sodium)

-

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

-

Pletismometer or digital calipers

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight before the experiment with free access to water.

-

Baseline Measurement: Measure the initial paw volume (or thickness) of the right hind paw of each rat using a plethysmometer or digital calipers.

-

Compound Administration: Administer the test coumarin, vehicle, or positive control drug orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume (or thickness) at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.

-

The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100

-

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways involved in inflammation and the experimental workflows used to study them is crucial for a comprehensive understanding. The following diagrams, generated using the Graphviz DOT language, illustrate these concepts.

NF-κB Signaling Pathway and Coumarin Intervention

This diagram depicts the canonical NF-κB signaling pathway and highlights the points of intervention by natural coumarins.

Caption: NF-κB pathway and coumarin intervention points.

Experimental Workflow for In Vitro Anti-inflammatory Screening

This diagram illustrates a typical workflow for screening natural compounds for their anti-inflammatory properties using an in vitro cell-based assay.

Caption: In vitro anti-inflammatory screening workflow.

Conclusion

Natural coumarins represent a rich and diverse source of potential anti-inflammatory agents. Their ability to modulate multiple key inflammatory pathways, including NF-κB and MAPK signaling, and to inhibit the production of pro-inflammatory mediators underscores their therapeutic potential. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of natural product drug discovery. The continued exploration of the structure-activity relationships and the specific molecular targets of these compounds will be crucial in harnessing their full potential for the development of safe and effective anti-inflammatory therapies.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. natural-and-synthetic-coumarin-derivatives-with-anti-inflammatory-antioxidant-activities - Ask this paper | Bohrium [bohrium.com]

- 3. Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. selectscience.net [selectscience.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Therapeutic potential of natural coumarins in autoimmune diseases with underlying mechanisms [frontiersin.org]

- 10. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Isodispar B: A Natural 4-Phenylcoumarin with Promising Anticancer Activity